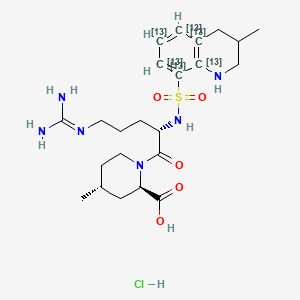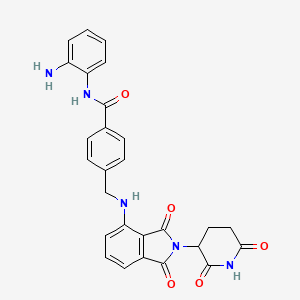
Reactive Black 39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Black 39 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to form covalent bonds with substrates, making it a valuable tool in biological experiments, textile dyeing, and other fields. The chemical structure of this compound includes multiple functional groups that contribute to its reactivity and versatility .
Métodos De Preparación
The synthesis of Reactive Black 39 involves several steps, starting with the diazotization of 2,4-diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid. These intermediates are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions. The final step involves condensation with 2,4,6-trichloro-1,3,5-triazine and subsequent ammoniation . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale manufacturing .
Análisis De Reacciones Químicas
Reactive Black 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Reactive Black 39 is extensively used in scientific research due to its versatility. In chemistry, it serves as a reagent for studying reaction mechanisms and kinetics. In biology, it is used to stain and track biomolecules, evaluate cell functions, and distinguish cell types. In medicine, it aids in diagnostic procedures and tissue pathology studies. Industrial applications include textile dyeing, food pigments, and dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of Reactive Black 39 involves the formation of covalent bonds with substrates. This is achieved through the reactive groups present in the dye, which react with hydroxyl or amino groups on the substrate. The strength of these covalent bonds ensures that the dye becomes an integral part of the substrate, providing stability and durability .
Comparación Con Compuestos Similares
Reactive Black 39 is unique due to its multifunctional nature and strong covalent bonding capabilities. Similar compounds include Reactive Black 5 and other reactive dyes that also form covalent bonds with substrates. this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a broader range of applications .
Propiedades
Fórmula molecular |
C25H14ClN10Na5O16S5 |
|---|---|
Peso molecular |
1021.2 g/mol |
Nombre IUPAC |
pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |
Clave InChI |
UYAABLNBFLLCJA-UHFFFAOYSA-I |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)



